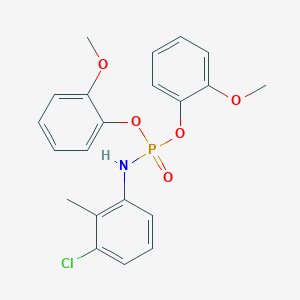
1-(2-thienylsulfonyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-thienylsulfonyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TSB or TSBi and has been found to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
1-(2-thienylsulfonyl)-1H-benzimidazole has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, as well as for its anti-inflammatory and anti-bacterial properties. TSB has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-(2-thienylsulfonyl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. TSB has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation. TSB has also been found to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
1-(2-thienylsulfonyl)-1H-benzimidazole has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. TSB has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, TSB has been found to have anti-bacterial properties, inhibiting the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-thienylsulfonyl)-1H-benzimidazole in lab experiments is its high potency. TSB has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using TSB is its potential toxicity. TSB has been found to be toxic to certain cell lines, and care should be taken when handling and using this compound.
Orientations Futures
There are many potential future directions for research on 1-(2-thienylsulfonyl)-1H-benzimidazole. One area of research could focus on the development of TSB derivatives with improved efficacy and reduced toxicity. Additionally, further research could investigate the potential applications of TSB in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, research could focus on the development of new synthesis methods for TSB and its derivatives, with the goal of improving efficiency and reducing costs.
Conclusion:
1-(2-thienylsulfonyl)-1H-benzimidazole is a promising compound with significant potential applications in scientific research. Its high potency and wide range of effects make it a valuable tool for researchers in a variety of fields. However, care should be taken when handling and using this compound due to its potential toxicity. Future research on TSB and its derivatives could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of 1-(2-thienylsulfonyl)-1H-benzimidazole involves the reaction of 2-mercaptoaniline with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the final product. This synthesis method has been optimized and can be performed on a large scale.
Propriétés
IUPAC Name |
1-thiophen-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S2/c14-17(15,11-6-3-7-16-11)13-8-12-9-4-1-2-5-10(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYOVINOLEVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-ylsulfonyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)

![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)
![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)
![4-allyl-1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4969812.png)
![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4969819.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)

![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4969859.png)